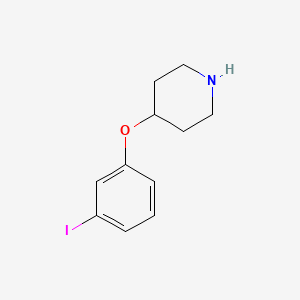

![molecular formula C8H7ClN4O B1328573 3-氯咪唑并[1,2-a]吡啶-2-碳酰肼 CAS No. 1000017-99-1](/img/structure/B1328573.png)

3-氯咪唑并[1,2-a]吡啶-2-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic compounds containing a pyridine ring fused with an imidazole ring. These compounds have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation to yield [1,2,4]triazolo[4,3-a]pyridines with various substituents at the 3-position . Another method described involves the coupling of N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, followed by a reductive Cadogan annulation to form 3-aryl-1H-pyrroloimidazo[1,2-a]pyridine scaffolds . Additionally, a five-component cascade reaction has been utilized to synthesize N-fused heterocyclic compounds, including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be complex and diverse. For instance, a new 3-position substituted imidazo[1,2-a]pyridine ligand has been synthesized and used to create coordination compounds with interesting chain and dimer structures, as confirmed by single crystal X-ray diffraction . The structural diversity of these compounds is further exemplified by the synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives, showcasing the versatility of the imidazo[1,2-a]pyridine core .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, including regiocontrolled functionalization through Suzuki-Miyaura and Sonogashira cross-coupling reactions, allowing for the selective introduction of different substituents at the 2- and 3-positions . These reactions enable the creation of a library of compounds with diverse substitutions, highlighting the reactivity and functionalizability of the imidazo[1,2-a]pyridine core.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can vary widely depending on the substituents and functional groups present. For example, the photoluminescent properties of a new 3-position substituted imidazo[1,2-a]pyridine ligand and its coordination compounds have been investigated, demonstrating potential applications in materials science . The synthesis of new derivatives via a five-component cascade reaction also highlights the importance of using environmentally benign solvents and the tolerance of a wide variety of functional groups, which can influence the solubility, stability, and reactivity of these compounds .

科学研究应用

光学性质和合成方法

- 颜庆歌等人(2011 年)的一项研究重点是使用 3-丁基-1-氯咪唑并[1,5-a]吡啶-7-碳酰肼合成新型 1,3,4-恶二唑衍生物。这些化合物表现出显着的吸收和发射最大值,表明在光学材料和荧光研究领域具有潜在应用 (颜庆歌等人,2011).

配位聚合物和结构研究

- 尹梦如等人(2021 年)的研究利用了类似的化合物,6-(4-羧基苯基)-3-(2-氯咪唑并[1,2-a]吡啶-3-基)吡啶二甲酸,来构建各种尺寸的配合物和配位聚合物。这项研究突出了其在材料科学中的结构多功能性和潜力 (尹梦如等人,2021).

在除草剂合成中的应用

- 石贵哲(2015 年)描述了在咪唑磺草等磺酰脲除草剂的合成中使用类似的化合物,2-氯咪唑并[1,2-a]吡啶-3-磺酰胺。这证明了其在农业化学中的作用 (石贵哲,2015).

磷光材料开发

- 李斌等人(2019 年)的一项研究探索了新型位置异构体的合成,包括类似于 3-氯咪唑并[1,2-a]吡啶-2-碳酰肼的化合物,以开发磷光材料。这些材料显示出在外部刺激下具有动态功能应用的潜力 (李斌等人,2019).

功能化氢吡啶酮的合成

- 马苏德·穆罕默迪·瓦拉等人(2020 年)的研究涉及从类似的碳酰肼合成功能化的氢吡啶酮,突出了它们在制备生物活性化合物方面的潜力 (马苏德·穆罕默迪·瓦拉等人,2020).

荧光分子转子研究

- S. D. Jadhav 和 N. Sekar (2017) 使用 2-氯咪唑并[1,2-a]吡啶-3-甲醛进行了荧光分子转子的合成研究,展示了其在传感特性中的应用 (S. D. Jadhav & N. Sekar,2017).

安全和危害

属性

IUPAC Name |

3-chloroimidazo[1,2-a]pyridine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O/c9-7-6(8(14)12-10)11-5-3-1-2-4-13(5)7/h1-4H,10H2,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGMOGDKMHZGBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Cl)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroimidazo[1,2-a]pyridine-2-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B1328562.png)

![Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328568.png)

![Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328570.png)

![Ethyl 3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328574.png)

![Ethyl 3-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328575.png)